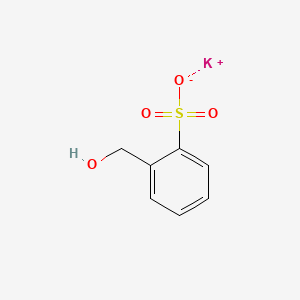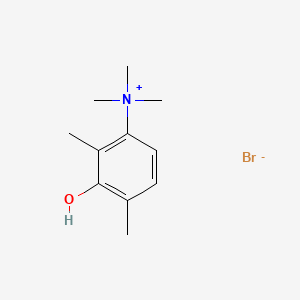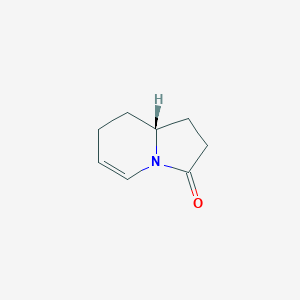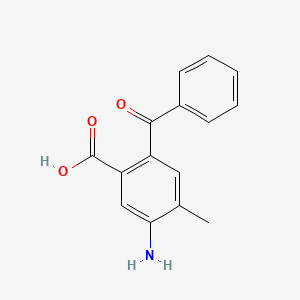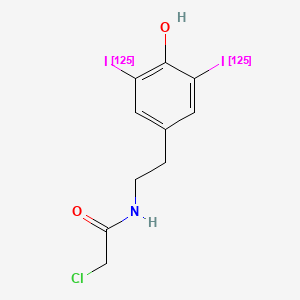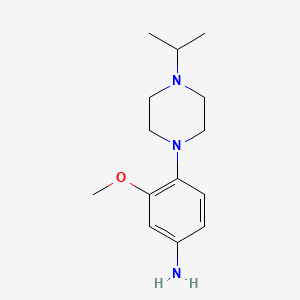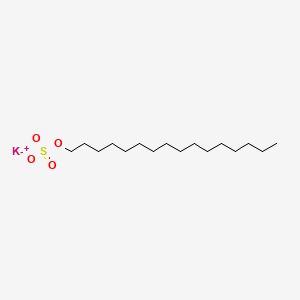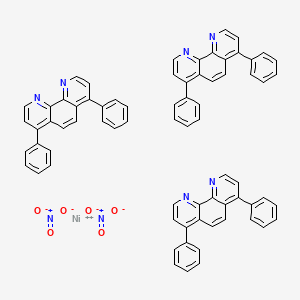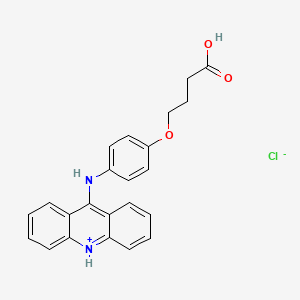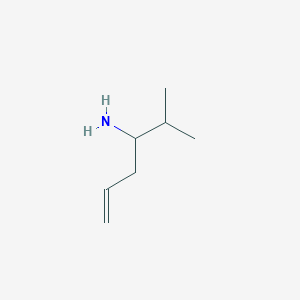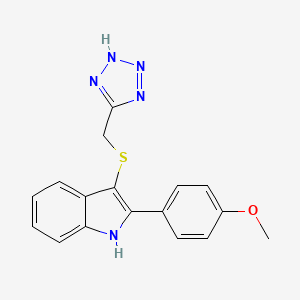![molecular formula C13H19NO3 B13781641 N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide CAS No. 872452-09-0](/img/structure/B13781641.png)
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.295 Da . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl and oxo groups, a vinyl group, and a methoxyacetamide moiety.
Vorbereitungsmethoden
The synthesis of N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide typically involves multi-step organic reactions. One efficient method is a one-pot three-component synthesis via enaminone intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce oxo groups to hydroxyl groups.
Substitution: This reaction can replace certain substituents on the cyclohexene ring or the vinyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide can be compared with similar compounds such as:
5,5-Dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate: This compound shares a similar cyclohexene ring structure but differs in its functional groups.
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate: This compound has a different ring system but may undergo similar types of chemical reactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
872452-09-0 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
N-[1-(5,5-dimethyl-3-oxocyclohexen-1-yl)ethenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H19NO3/c1-9(14-12(16)8-17-4)10-5-11(15)7-13(2,3)6-10/h5H,1,6-8H2,2-4H3,(H,14,16) |
InChI-Schlüssel |
ZHLAPRVMGJPTQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)C(=C)NC(=O)COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


